molecular formula C17H28ClNO3 B5133329 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride

1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride

Cat. No. B5133329
M. Wt: 329.9 g/mol
InChI Key: BJVCHEMWUMOZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research. DMPP is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M3, which is involved in various physiological processes, including smooth muscle contraction, glandular secretion, and regulation of insulin release.

Scientific Research Applications

1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has been extensively used in scientific research to study the physiological and pathological roles of the M3 receptor. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has been shown to inhibit the contraction of smooth muscle in various organs, including the bladder, gastrointestinal tract, and airways, making it a potential therapeutic agent for diseases such as overactive bladder, irritable bowel syndrome, and asthma. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has also been used to study the role of the M3 receptor in regulating insulin release, which could lead to the development of novel treatments for diabetes.

Mechanism of Action

1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride acts as a competitive antagonist of the M3 receptor, binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of downstream signaling pathways, leading to the relaxation of smooth muscle and the inhibition of glandular secretion.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has been shown to have a range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the inhibition of glandular secretion, and the regulation of insulin release. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has several advantages for use in lab experiments, including its potency and selectivity for the M3 receptor, making it a useful tool for studying the physiological and pathological roles of this receptor. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

Future research directions for 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride include the development of novel therapeutic agents based on its mechanism of action, the identification of new targets for 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride in various physiological processes, and the optimization of its pharmacokinetic properties to improve its efficacy and safety. Additionally, further studies are needed to fully understand the potential side effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride involves the reaction of 3,5-dimethylphenol with 3-chloropropan-1-ol in the presence of a base, followed by the reaction of the resulting intermediate with morpholine in the presence of a catalyst. The final product is obtained by treating the intermediate with hydrochloric acid.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-12-5-13(2)7-17(6-12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVCHEMWUMOZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC(=CC(=C2)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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